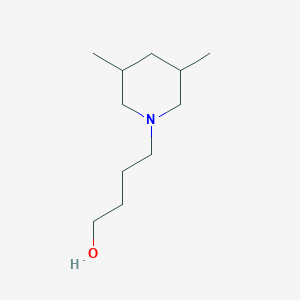

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Beschreibung

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICXUVQWKVAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656090 | |

| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-62-5 | |

| Record name | 3,5-Dimethyl-1-piperidinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the (CAS 915923-62-5)[1][2]. This tertiary amino alcohol is a valuable building block in medicinal chemistry and materials science, incorporating a sterically defined dimethylpiperidine moiety linked to a functionalized aliphatic chain. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: direct reductive amination and N-alkylation. The guide emphasizes the rationale behind procedural choices, provides detailed, actionable protocols, and includes a comparative analysis to aid in route selection for both laboratory and process scale-up considerations.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule featuring a nucleophilic tertiary amine and a primary alcohol. Its structure is of interest for the development of novel chemical entities, drawing parallels to piperidine-containing compounds with known biological activities, such as antifungal agents[3]. The strategic synthesis of this molecule is paramount for its application in discovery programs.

A retrosynthetic analysis reveals two primary and logical disconnection points at the newly formed C-N bond, suggesting two distinct forward-synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically leads to the exploration of (A) reductive amination between 3,5-dimethylpiperidine and a C4-aldehyde equivalent, and (B) direct N-alkylation of 3,5-dimethylpiperidine with a C4-haloalkanol.

Synthetic Strategy I: Direct Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This pathway involves the in-situ formation of an iminium ion from the condensation of 3,5-dimethylpiperidine and a C4-aldehyde, which is then immediately reduced by a selective hydride agent to yield the target tertiary amine.

Mechanistic Rationale and Reagent Selection

The success of this strategy hinges on the careful selection of reagents to ensure high conversion and minimize side reactions.

-

Amine Source: 3,5-Dimethylpiperidine is a commercially available secondary amine. It exists as a mixture of cis and trans diastereomers, which for many applications can be used directly without separation[4].

-

Aldehyde Source: 4-Hydroxybutanal is prone to cyclization and polymerization. Therefore, its more stable cyclic hemiacetal, 2-hydroxytetrahydrofuran, serves as a superior and commercially available precursor. In solution, it exists in equilibrium with the required open-chain aldehyde form.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and steric bulk allow for the selective reduction of the protonated iminium intermediate over the starting aldehyde. This chemoselectivity obviates the need for precise stoichiometric control and minimizes the formation of alcohol byproducts from aldehyde reduction[5]. Unlike sodium cyanoborohydride (NaBH₃CN), it does not require acidic conditions or release toxic cyanide gas.

Caption: Key steps in the reductive amination pathway.

Detailed Experimental Protocol

-

To a stirred solution of 3,5-dimethylpiperidine (1.0 eq., e.g., 10 mmol, 1.13 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert atmosphere (N₂), add 2-hydroxytetrahydrofuran (1.1 eq., 11 mmol, 0.97 g).

-

Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 15 mmol, 3.18 g) portion-wise over 15 minutes. Note: The reaction is mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is observed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).

-

Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5, with 0.5% triethylamine to prevent peak tailing) to afford the pure this compound.

Data Summary

| Parameter | Specification | Rationale |

| Amine | 3,5-Dimethylpiperidine | Nucleophilic starting material. |

| Aldehyde | 2-Hydroxytetrahydrofuran | Stable, commercially available precursor to 4-hydroxybutanal. |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion intermediate[5]. |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent that dissolves reactants well. |

| Stoichiometry | Amine:Aldehyde:Reducer (1 : 1.1 : 1.5) | Slight excess of aldehyde and reducer ensures full conversion of the limiting amine. |

| Temperature | Room Temperature (20-25 °C) | Sufficient for iminium formation and reduction. |

| Expected Yield | 60-80% | Typical range for this type of transformation after purification. |

Synthetic Strategy II: N-Alkylation

Direct N-alkylation via an Sₙ2 mechanism provides an alternative and classical approach to forming the target C-N bond. This method involves the reaction of the nucleophilic nitrogen of 3,5-dimethylpiperidine with an electrophilic 4-halobutan-1-ol.

Mechanistic Rationale and Reagent Selection

-

Alkylating Agent: 4-Bromobutan-1-ol is an ideal electrophile for this reaction. The bromide is a good leaving group, making it more reactive than the corresponding chloride, while being more cost-effective and stable than the iodide. The synthesis of related bromo-alkoxy compounds is well-documented[6].

-

Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and avoids the formation of a quaternary ammonium salt from the product. Potassium carbonate (K₂CO₃) is an inexpensive and effective inorganic base for this purpose.

-

Solvent: A polar aprotic solvent such as acetonitrile (ACN) is preferred. It effectively dissolves the reagents and promotes the Sₙ2 reaction kinetics without interfering with the reaction.

-

Catalyst (Optional): The addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive 4-iodobutan-1-ol in situ.

Caption: Key steps in the N-alkylation pathway.

Detailed Experimental Protocol

-

Combine 3,5-dimethylpiperidine (1.0 eq., 10 mmol, 1.13 g), 4-bromobutan-1-ol (1.05 eq., 10.5 mmol, 1.61 g), and potassium carbonate (K₂CO₃) (2.0 eq., 20 mmol, 2.76 g) in a round-bottom flask.

-

Add acetonitrile (ACN, 50 mL). For accelerated reaction, add sodium iodide (NaI) (0.1 eq., 1 mmol, 0.15 g).

-

Heat the mixture to reflux (approx. 82 °C) and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ACN.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove any remaining salts and highly polar impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography as described in section 2.2.

Data Summary

| Parameter | Specification | Rationale |

| Amine | 3,5-Dimethylpiperidine | Nucleophilic starting material. |

| Alkylating Agent | 4-Bromobutan-1-ol | Good balance of reactivity and stability. |

| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, non-nucleophilic acid scavenger. |

| Solvent | Acetonitrile (ACN) | Polar aprotic solvent ideal for Sₙ2 reactions. |

| Stoichiometry | Amine:Halide:Base (1 : 1.05 : 2) | Slight excess of halide ensures full conversion; excess base drives the reaction. |

| Temperature | Reflux (~82 °C) | Provides activation energy to overcome the Sₙ2 barrier. |

| Expected Yield | 55-75% | Potential for side reactions (elimination, over-alkylation) can lower yields compared to reductive amination. |

Comparative Analysis and Route Selection

| Feature | Reductive Amination (Route A) | N-Alkylation (Route B) |

| Reaction Conditions | Mild (Room Temperature) | Harsher (Reflux Temperature) |

| Reagent Stability | Aldehyde precursor required | Haloalkanol is relatively stable |

| Selectivity | High; low risk of side products | Risk of over-alkylation (quaternary salt) and elimination (E2) |

| Work-up | Aqueous quench and extraction | Filtration and aqueous extraction |

| Atom Economy | Moderate; borohydride reagent waste | Higher; base and leaving group are main byproducts |

| Ideal Scale | Laboratory and Process Scale | Primarily Laboratory Scale |

Expert Recommendation: For general laboratory synthesis where mild conditions and high selectivity are desired, Reductive Amination (Route A) is the superior strategy. It avoids the elevated temperatures and potential side reactions associated with N-alkylation. For large-scale industrial production, the cost and handling of sodium triacetoxyborohydride might warrant further optimization or exploration of catalytic hydrogenation variants of the reductive amination process.

Purification and Characterization

Purification: The final product is a relatively polar amino alcohol. As a tertiary amine, it can interact strongly with acidic silica gel, causing streaking during column chromatography. The addition of a small amount of a volatile base like triethylamine (0.5-1.0%) to the eluent system is highly recommended to obtain a pure product with good peak shape. Alternatively, for larger scales, vacuum distillation can be an effective purification method[7][8].

Characterization: The identity and purity of this compound should be confirmed by standard analytical techniques.

| Method | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.6 (t, 2H, -CH₂OH), ~3.0-2.2 (m, ~4H, piperidine α-CH₂ and N-CH₂-), ~2.0-1.4 (m, ~8H, piperidine and butane CH/CH₂), ~0.9 (d, 6H, -CH₃). A broad singlet for the -OH proton will also be present. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~62 (-CH₂OH), ~55-60 (piperidine α-C and N-CH₂-), ~30-45 (piperidine and butane carbons), ~20 (-CH₃). |

| MS (ESI+) | Expected [M+H]⁺ at m/z = 186.18 |

| IR (ATR) | ~3350 cm⁻¹ (broad, O-H stretch), 2950-2800 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-N stretch, C-O stretch). |

Conclusion

The can be reliably achieved through two primary synthetic routes. Direct reductive amination using sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach suitable for a wide range of applications. N-alkylation presents a viable, albeit potentially lower-yielding, alternative based on classical Sₙ2 chemistry. The choice of synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. This guide provides the necessary technical foundation and practical protocols to enable the successful synthesis and purification of this valuable chemical intermediate.

References

-

4-(Piperidin-1-yl)butan-1-ol - PubChem. National Center for Biotechnology Information. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Tuoda. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

- US Patent US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

- CN Patent CN102260208A - New preparation process of 4-pyridine butanol.

-

4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). MDPI. [Link]

- US Patent US4032583A - Purification of 1,4-butanediol.

- EP Patent EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation.

Sources

- 1. scbt.com [scbt.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tuodaindus.com [tuodaindus.com]

- 5. rsc.org [rsc.org]

- 6. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]

- 7. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]

- 8. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of Dabrafenib (CAS 915923-62-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabrafenib (CAS 915923-62-5), also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, a key therapeutic agent in the treatment of various cancers, most notably metastatic melanoma.[1][2][3] This guide provides a comprehensive technical overview of the essential characterization of Dabrafenib, from its fundamental physicochemical properties to its complex biological interactions and the analytical methodologies required for its robust evaluation. Understanding these characteristics is paramount for researchers and drug development professionals aiming to optimize its therapeutic potential, overcome resistance, and explore novel applications.

Physicochemical and Structural Characterization

Dabrafenib is chemically designated as N-{3-[5-(2-aminopyrimidin-4-yl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 915923-62-5 | N/A |

| Molecular Formula | C23H20F3N5O2S2 | [5] |

| Molecular Weight | 519.56 g/mol | [4] |

| Appearance | Lyophilized powder | [6] |

| Solubility | Soluble in DMSO | [6][7] |

For long-term storage, Dabrafenib should be kept as a lyophilized powder at -20°C under desiccated conditions, where it is stable for up to 24 months.[6] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and used within three months to maintain its potency.[6]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a reversible, ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600 forms.[1][5][8] The BRAF gene is a proto-oncogene that encodes a serine/threonine kinase crucial for regulating the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[9][10] This pathway plays a central role in cell proliferation, differentiation, and survival.[11]

In approximately 50% of melanomas, a specific mutation in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[1][12] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving tumor cell proliferation and survival.[1][9]

Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF V600 protein, inhibiting its kinase activity.[8][9] This blockade leads to a downstream cascade of events, including decreased phosphorylation of MEK and ERK, G1 cell cycle arrest, and ultimately, apoptosis of the cancer cells.[1][13] Dabrafenib has demonstrated potent inhibitory activity against various BRAF V600 mutations, including V600E, V600K, V600D, and V600R.[1]

It is crucial to note that like other BRAF inhibitors, Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF in the presence of upstream RAS mutations.[1][13] This phenomenon is a key consideration in its clinical application and has led to the development of combination therapies.

Caption: Dabrafenib inhibits the constitutively active mutant BRAF, blocking the MAPK signaling pathway.

Analytical Characterization: Ensuring Purity and Quantitation

Accurate and precise analytical methods are essential for the characterization of Dabrafenib in both bulk form and biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method can be developed for the determination of Dabrafenib in pharmaceutical dosage forms.

Protocol: RP-HPLC for Dabrafenib Quantification

-

Column: Thermo Synchronis C18 column (25 cm × 4.5 mm, 5 µm).[14]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (25:75 v/v).[14]

-

Flow Rate: 1.0 ml/min.[14]

-

Column Temperature: 25°C.[14]

-

Injection Volume: 20 µl.[14]

-

Detection: UV detection at 223 nm.[14]

-

Retention Time: Approximately 5.377 minutes.[14]

-

Linearity: The method should demonstrate linearity over a concentration range of 10 to 70 µg/ml.[14]

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Dabrafenib and its metabolites in biological samples such as human plasma, a more sensitive and specific LC-MS/MS method is required.

Protocol: LC-MS/MS for Dabrafenib and Metabolite Quantification in Plasma

-

Sample Preparation:

-

Aliquots of plasma samples (e.g., 200 µl) are mixed with an internal standard (e.g., Sorafenib or a deuterated form of Dabrafenib).[4][15]

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).[7] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be employed.[4]

-

The mixture is centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Validation: The method must be fully validated according to FDA and EMA guidelines for bioanalytical methods, assessing parameters like linearity, accuracy, precision, recovery, and matrix effect.[4][7]

Caption: A typical workflow for the quantification of Dabrafenib in plasma using LC-MS/MS.

Biological Characterization: Assessing Efficacy and Cellular Effects

The biological activity of Dabrafenib is characterized through a series of in vitro and in vivo assays designed to assess its potency, selectivity, and cellular effects.

In Vitro Assays

-

Kinase Inhibition Assays: The inhibitory activity of Dabrafenib against various BRAF mutants (V600E, V600K, etc.) and wild-type BRAF can be determined using biochemical assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a key parameter. For BRAF V600E, Dabrafenib exhibits an IC50 in the low nanomolar range.[6]

-

Cell Proliferation Assays: The effect of Dabrafenib on the growth of cancer cell lines harboring BRAF mutations (e.g., A375, SK-MEL-28) is assessed using proliferation assays such as MTT or CellTiter-Glo. These assays determine the GI50 (concentration for 50% growth inhibition). In BRAF V600E mutated cell lines, Dabrafenib has shown an IC50 of around 200 nM.[1]

-

Western Blot Analysis: To confirm the mechanism of action at the cellular level, Western blotting is used to measure the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. Treatment of BRAF-mutant cells with Dabrafenib should result in a dose-dependent decrease in phospho-MEK and phospho-ERK levels.[6][13]

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of Dabrafenib on the cell cycle. Treatment typically leads to a G1 phase arrest in sensitive cell lines.[1][13]

-

Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can be used to quantify the induction of apoptosis following Dabrafenib treatment.[1]

In Vivo Models

-

Xenograft Models: The anti-tumor efficacy of Dabrafenib is evaluated in vivo using xenograft models where human cancer cell lines with BRAF mutations are implanted into immunocompromised mice.[1][13] Oral administration of Dabrafenib should lead to tumor growth inhibition or regression.[13]

-

Pharmacodynamic Studies: In vivo pharmacodynamic studies involve analyzing tumor tissue from treated animals to assess the inhibition of the MAPK pathway. This is typically done by measuring the levels of phosphorylated ERK (pERK) through immunohistochemistry or Western blotting.[1][13]

Mechanisms of Resistance to Dabrafenib

Despite the initial efficacy of Dabrafenib, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Resistance:

-

Reactivation of the MAPK Pathway:

-

NRAS or KRAS mutations: Activating mutations in NRAS or KRAS can reactivate the MAPK pathway upstream of BRAF.[16][17]

-

MEK1/2 mutations: Mutations in MEK1 or MEK2 can render them insensitive to the upstream inhibition of BRAF.[12][17]

-

BRAF amplification or alternative splicing: Increased expression of the BRAF V600E oncogene or the expression of alternative splice variants of BRAF can overcome the inhibitory effects of Dabrafenib.[12][17]

-

-

Activation of Bypass Signaling Pathways:

-

PI3K/AKT pathway activation: Upregulation of the PI3K/AKT pathway, often through loss of PTEN, can promote cell survival independently of the MAPK pathway.[12][18]

-

Receptor Tyrosine Kinase (RTK) upregulation: Increased expression or activation of RTKs such as PDGFRβ, IGF-1R, and EGFR can activate alternative survival pathways.[12]

-

The heterogeneity of resistance mechanisms highlights the need for combination therapies. The co-administration of Dabrafenib with a MEK inhibitor, such as Trametinib, has been shown to delay the onset of resistance and improve clinical outcomes by providing a more complete blockade of the MAPK pathway.[1][13][16]

Conclusion

The comprehensive characterization of Dabrafenib is a multifaceted process that integrates physicochemical analysis, detailed mechanistic studies, robust analytical methodologies, and a thorough understanding of its biological effects and limitations. This in-depth knowledge is fundamental for its effective application in oncology, guiding the development of improved therapeutic strategies, and ultimately benefiting patients with BRAF-mutant cancers.

References

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (URL: [Link])

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (URL: [Link])

-

Dabrafenib | Drug Guide - MedSchool. (URL: [Link])

-

Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. (URL: [Link])

-

Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. (URL: [Link])

-

BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

-

Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (URL: [Link])

-

Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf. (URL: [Link])

-

Dabrafenib - Uses, Side Effects, Warnings & FAQs - MacariusHealth. (URL: [Link])

-

BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (URL: [Link])

-

Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - Frontiers. (URL: [Link])

-

Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC - PubMed Central. (URL: [Link])

-

Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed. (URL: [Link])

-

Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC - PubMed Central. (URL: [Link])

-

An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

(RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (URL: [Link])

-

Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. (URL: [Link])

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mutations - AACR Journals. (URL: [Link])

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central. (URL: [Link])

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 7. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 10. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. medschool.co [medschool.co]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jchr.org [jchr.org]

- 15. ovid.com [ovid.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 18. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The unique structural features of this compound, combining a dimethylated piperidine ring with a butanol side chain, make it a valuable scaffold for the synthesis of novel therapeutic agents. This document will delve into its chemical identity, synthesis, potential applications, and physicochemical properties, offering a robust resource for professionals in the field.

Chemical Identity and Nomenclature

The nomenclature of heterocyclic compounds is critical for unambiguous scientific communication. The structure is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1][2][3]

-

IUPAC Name: this compound

-

CAS Number: 915923-62-5[4]

-

Molecular Formula: C₁₁H₂₃NO

-

Molecular Weight: 185.31 g/mol

-

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved through reductive amination.[5][6][7] This widely utilized method in pharmaceutical chemistry involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[5][6][7] The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial for the selective reduction of the iminium ion in the presence of the starting carbonyl group.[7]

Proposed Synthetic Pathway

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. iupac.org [iupac.org]

- 4. arctomsci.com [arctomsci.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL: Molecular Structure, Synthesis, and Characterization

For Research, Scientific, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL. As a molecule incorporating both a sterically hindered piperidine moiety and a primary alcohol, this compound presents interesting possibilities in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and developers interested in this and related chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine and a primary alcohol. The core of the molecule is a piperidine ring substituted with two methyl groups at the 3 and 5 positions. This substitution pattern introduces chirality to the molecule, with the potential for cis and trans diastereomers, each of which can exist as a pair of enantiomers. The nitrogen atom of the piperidine ring is attached to a butan-1-ol chain.

The structural features of this molecule suggest a degree of lipophilicity due to the alkyl groups, combined with hydrophilicity conferred by the terminal hydroxyl group and the nitrogen atom. These characteristics are likely to influence its solubility, reactivity, and biological activity.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 915923-62-5 | [1] |

| Molecular Formula | C₁₁H₂₃NO | [1] |

| Molecular Weight | 185.31 g/mol | |

| Appearance | Predicted: Colorless to pale yellow liquid | |

| Boiling Point | Predicted: Higher than butan-1-ol (117 °C) due to increased molecular weight and intermolecular forces. | |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | |

| SMILES | OCCCCN1CC(C)CC(C)C1 |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="0,3!"]; C8 [label="C", pos="0,4.5!"]; C9 [label="C", pos="0,6!"]; O1 [label="O", pos="1.2,6.5!"]; H1[label="H", pos="1.8,6.2!"]; C10 [label="C", pos="-2.4,-2.5!"]; C11 [label="C", pos="2.4,-2.5!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1; O1 -- H1; C2 -- C10; C4 -- C11; }

Caption: 2D Chemical Structure of this compound.

Proposed Synthesis Protocol

Proposed Synthetic Pathway: Reductive Amination

This proposed two-step synthesis involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybutanal, followed by in-situ reduction of the resulting iminium ion.

Caption: Proposed reductive amination synthesis workflow.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

3,5-Dimethylpiperidine (mixture of cis and trans isomers)

-

4-Hydroxybutanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpiperidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane.

-

Addition of Aldehyde: To the stirred solution, add 4-hydroxybutanal (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Justification for Experimental Choices:

-

Reductive Amination: This method is chosen for its high selectivity in forming C-N bonds under mild conditions, which is compatible with the free hydroxyl group of 4-hydroxybutanal.[2]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is less basic and more selective for iminium ions over aldehydes or ketones compared to other borohydrides like sodium borohydride.[2]

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the reducing agent and to favor the formation of the iminium ion.

Predicted Spectroscopic Data and Characterization

The following spectroscopic data are predicted based on the molecular structure of this compound and typical values for similar functional groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-OH |

| ~2.8 - 2.6 | m | 2H | Piperidine H adjacent to N (axial) |

| ~2.4 - 2.2 | m | 2H | -N-CH₂- |

| ~1.9 - 1.7 | m | 2H | Piperidine H adjacent to N (equatorial) |

| ~1.6 - 1.4 | m | 4H | -CH₂-CH₂-OH and -N-CH₂-CH₂- |

| ~1.3 - 1.1 | m | 2H | Piperidine H at C4 |

| ~0.85 | d | 6H | -CH₃ |

| ~0.7 - 0.5 | m | 2H | Piperidine H at C3 and C5 |

| Broad singlet | br s | 1H | -OH |

Rationale for Predictions:

-

The triplet at ~3.65 ppm is characteristic of the methylene group adjacent to the hydroxyl group.

-

The complex multiplets in the region of ~2.8 to 1.1 ppm are expected for the piperidine ring protons and the methylene groups of the butyl chain.

-

The doublet at ~0.85 ppm is characteristic of the two methyl groups on the piperidine ring.

-

The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~62.5 | -CH₂-OH |

| ~58.0 | Piperidine C adjacent to N |

| ~54.0 | -N-CH₂- |

| ~40.0 | Piperidine C at C4 |

| ~32.0 | Piperidine C at C3 and C5 |

| ~30.0 | -CH₂-CH₂-OH |

| ~25.0 | -N-CH₂-CH₂- |

| ~22.0 | -CH₃ |

Rationale for Predictions:

-

The carbon attached to the hydroxyl group is expected to be the most downfield among the sp³ carbons, around 62.5 ppm.

-

The carbons of the piperidine ring adjacent to the nitrogen will appear in the 50-60 ppm range.

-

The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1460-1440 | Medium | C-H bend (methylene and methyl) |

| 1100-1000 | Strong | C-N stretch (tertiary amine) and C-O stretch (primary alcohol) |

Rationale for Predictions:

-

A strong, broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

-

Strong C-H stretching absorptions are expected for the numerous aliphatic C-H bonds.

-

The C-N and C-O stretching vibrations are expected in the fingerprint region.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 184 | [M-H]⁺ |

| 170 | [M-CH₃]⁺ |

| 154 | [M-CH₂OH]⁺ |

| 112 | [M-C₄H₈OH]⁺ (cleavage of the butyl chain) |

| 98 | [3,5-dimethylpiperidine]⁺ fragment |

Rationale for Predictions:

-

The molecular ion peak at m/z 185 is expected.

-

Fragmentation is likely to occur via alpha-cleavage adjacent to the nitrogen atom and the oxygen atom.

-

Loss of the butyl alcohol side chain would lead to a prominent fragment corresponding to the 3,5-dimethylpiperidine cation.

Potential Applications and Future Research Directions

Given the structural motifs present in this compound, several potential areas of application can be envisioned, primarily in the field of drug discovery and development.

-

CNS-Active Agents: Piperidine derivatives are prevalent in a wide range of centrally acting drugs. The lipophilic nature of the dimethylpiperidine ring could facilitate crossing the blood-brain barrier.

-

Ion Channel Modulators: The tertiary amine and alcohol functionalities are common features in molecules that interact with ion channels.

-

Catalysis: Chiral amines and their derivatives are often employed as catalysts or ligands in asymmetric synthesis.[4]

-

Material Science: The bifunctional nature of the molecule could make it a useful monomer or cross-linking agent in polymer chemistry.

Future research should focus on the stereoselective synthesis of the different isomers of this compound to enable a thorough investigation of their structure-activity relationships. Detailed pharmacological screening against a panel of biological targets would be essential to uncover its therapeutic potential. Furthermore, experimental validation of the predicted spectroscopic data is necessary to confirm its chemical identity and purity.

Conclusion

This compound is a molecule with significant potential for further investigation in both medicinal chemistry and material science. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted characterization data. While experimental data for this specific compound is currently limited, the information presented here serves as a solid foundation for future research endeavors. The proposed synthetic protocol offers a practical approach to obtaining this compound, and the predicted spectroscopic data will be invaluable for its characterization. Further exploration of this and related compounds is warranted to fully elucidate their chemical and biological properties.

References

-

TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. [Link]

-

Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984–994. [Link]

-

Pratt, D. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

-

BindingDB. BDBM22879. [Link]

-

CAS. CAS SciFinder. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

PubChem. 4-(3-Methoxy-3-methylpiperidin-1-yl)butan-1-ol. [Link]

-

ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubChem. 4-(3-Methoxy-4-methylpiperidin-1-yl)pentan-2-ol. [Link]

-

Google Patents. United States Patent 7,030,116 B2. [Link]

-

PubChem. Heterocyclic compound as JAK inhibitor, and salts and therapeutic use thereof - Patent US-11414413-B2. [Link]

-

Common Organic Chemistry. WO 2013/134298 A1. [Link]

- Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.

-

ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]

-

PubChem. 4-(3-Methoxy-4,5-dimethylphenyl)butan-1-ol. [Link]

- Google Patents. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

-

CAS. 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. [Link]

-

PubChem. 3,3-Dimethyl-2-(1-methylpiperidin-4-yl)butan-1-ol. [Link]

-

Chemchart. Potassium tetrachloroplatinate(II) (10025-99-7). [Link]

-

PubChem. 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-1-ol. [Link]

Sources

Introduction: The Imperative of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility Profile of 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

This guide provides a comprehensive technical overview of the solubility characteristics of the novel tertiary amine, this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's predicted behavior in various solvent systems and provides detailed, field-proven methodologies for its empirical determination. In the absence of extensive published data on this specific molecule, this guide serves as a predictive framework and a practical manual for its characterization.

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] this compound, a tertiary amine with a substituted piperidine moiety, presents a unique structural combination that necessitates a thorough investigation of its solubility to ascertain its potential as a drug candidate. This guide will dissect the molecule's structural attributes to predict its solubility and equip the research scientist with the theoretical knowledge and practical protocols to validate these predictions.

Molecular Structure and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its constituent functional groups and their interplay.

-

Tertiary Amine (Piperidine Nitrogen): The nitrogen atom within the piperidine ring is a tertiary amine. This group is a weak base and possesses a lone pair of electrons capable of accepting a proton.[4] This is the most significant contributor to the pH-dependent solubility of the molecule. In acidic environments, this nitrogen will be protonated, forming a positively charged ammonium salt. These ionic species are generally much more soluble in aqueous media than their neutral counterparts.[5]

-

Hydroxyl Group (-OH): The terminal butanol chain provides a hydroxyl group, which is polar and capable of both donating and accepting hydrogen bonds.[6] This functional group will enhance the molecule's interaction with polar solvents, particularly water.

-

Alkyl Moieties (Dimethylpiperidine and Butyl Chain): The carbon-rich structure, including the dimethyl substitutions on the piperidine ring and the butyl chain, contributes to the molecule's lipophilicity or "oil-loving" nature. These non-polar regions will favor solubility in organic solvents. The overall solubility in water will be a balance between the hydrophilic character of the amine and hydroxyl groups and the hydrophobic nature of the alkyl backbone.[7][8]

Predicted Solubility:

-

In Aqueous Media: The molecule is expected to have low to moderate intrinsic solubility in neutral water. However, its solubility is predicted to increase significantly in acidic aqueous solutions (low pH) due to the formation of the protonated, and therefore more water-soluble, ammonium salt.[5][9]

-

In Organic Solvents: Due to the significant hydrocarbon portion of the molecule, it is predicted to be soluble in a range of organic solvents.[4][7] Good solubility is expected in polar aprotic solvents like DMSO and in alcohols such as ethanol and methanol, which can interact with the hydroxyl group.

The Theoretical Cornerstone of Solubility Measurement

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid, undissolved substance.[11][12] This is a critical parameter for late-stage development and formulation. The most common method for its determination is the shake-flask method.[12][13]

-

Kinetic Solubility: This measurement is more relevant to high-throughput screening (HTS) in early drug discovery.[1][2][14] It reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (typically DMSO) to an aqueous buffer.[14][15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[10][11]

Key Factors Influencing Solubility:

Several factors can significantly alter the solubility of a compound like this compound:

| Factor | Influence on this compound |

| pH | As a weak base, the solubility will be highly dependent on pH. Lowering the pH will protonate the tertiary amine, leading to a substantial increase in aqueous solubility.[9][16] |

| Temperature | The dissolution of most solids is an endothermic process, meaning that an increase in temperature will generally lead to an increase in solubility.[17][18][19] However, this relationship must be determined empirically. |

| Polarity | The principle of "like dissolves like" dictates that polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents.[6][20] This molecule has both polar and non-polar regions, suggesting solubility in a range of solvents. |

| Particle Size | For solid forms of the compound, smaller particle size increases the surface area available for solvation, which can increase the rate of dissolution.[3] |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[12][13][21]

Protocol:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solids to settle. Alternatively, centrifuge the samples at high speed.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Causality in the Protocol: The extended incubation time is crucial for the system to reach a true thermodynamic equilibrium between the solid and solution phases.[12][14] The separation of the solid phase is a critical step to avoid artificially inflated solubility readings.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise format.

Table 1: Hypothetical Solubility Data Summary

| Solvent/Buffer | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) |

| pH 2.0 Buffer | 25 | Thermodynamic | > 1000 |

| pH 7.4 Buffer | 25 | Thermodynamic | 50 |

| pH 9.0 Buffer | 25 | Thermodynamic | < 10 |

| pH 7.4 Buffer | 25 | Kinetic | 150 |

| Water | 25 | Thermodynamic | 45 |

| Ethanol | 25 | - | > 2000 |

Interpretation:

-

A pH-solubility profile, as illustrated in the hypothetical data above, would confirm the basic nature of the tertiary amine. High solubility at low pH is crucial for oral absorption in the stomach.

-

A kinetic solubility value higher than the thermodynamic value at the same pH is a common and expected finding, potentially indicating a risk of precipitation upon standing. [10]* Low solubility at physiological pH (7.4) might suggest potential challenges for intravenous formulations or absorption in the intestine, and may necessitate formulation strategies to improve it. [3]

Conclusion

While specific experimental solubility data for this compound is not yet widely available, a thorough analysis of its molecular structure allows for a robust predictive assessment of its solubility profile. It is anticipated to exhibit classic pH-dependent solubility characteristic of a weak base, with significantly enhanced aqueous solubility under acidic conditions. This guide provides the essential theoretical framework and detailed, actionable experimental protocols required for any research scientist to empirically determine both the thermodynamic and kinetic solubility of this compound. Such a characterization is a non-negotiable step in evaluating its potential as a viable drug candidate and in guiding its future development.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-butanol. PubChem. Retrieved from [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Lee, T. Y., Lin, W. J., & Lee, M. J. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(9), 2469-2475. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Esteves, I. A., Saraiva, J. A., & Coutinho, J. A. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Journal of Chemical & Engineering Data, 54(9), 2587-2594. Retrieved from [Link]

-

HSC Chemistry. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Advanced Properties of Amines. Retrieved from [Link]

-

Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solubility Data for Pharmaceuticals. InTech. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-yl)butan-1-ol. PubChem. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

-

JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Esteves, I. A., Saraiva, J. A., & Coutinho, J. A. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Retrieved from [Link]

-

University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

Scribd. (n.d.). Temperature Effects on Drug Solubility. Retrieved from [Link]

-

Zhang, P., et al. (2017). CO2 absorption with aqueous tertiary amine solutions: Equilibrium solubility and thermodynamic modeling. Applied Energy, 205, 123-133. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol (CAS 71-36-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Butanedithiol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanol with Toluene and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butanol. PubChem. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Video: Extraction: Effects of pH [jove.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. evotec.com [evotec.com]

- 13. asianpubs.org [asianpubs.org]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 21. lup.lub.lu.se [lup.lub.lu.se]

The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids is a testament to its privileged structural status.[1][2][3] This guide provides an in-depth exploration of the multifaceted therapeutic potential of piperidine compounds, moving beyond a mere catalog of applications to delve into the core mechanisms of action, validated experimental methodologies, and the intricate structure-activity relationships that govern their efficacy. We will dissect the key therapeutic targets of piperidine derivatives, offering a technical and actionable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

I. The Piperidine Advantage: A Privileged Scaffold in Drug Discovery

The versatility of the piperidine scaffold stems from its unique combination of properties:

-

Conformational Flexibility: The chair and boat conformations of the piperidine ring allow it to adopt optimal geometries for binding to a diverse range of biological targets.

-

Basic Nitrogen Atom: The nitrogen atom can be readily protonated at physiological pH, enabling crucial ionic interactions with acidic residues in protein binding pockets. It also serves as a key site for synthetic modification, allowing for the introduction of a wide array of substituents to fine-tune pharmacological properties.

-

Lipophilicity: The hydrocarbon backbone of the piperidine ring contributes to its lipophilicity, which can be modulated to optimize pharmacokinetic properties such as membrane permeability and blood-brain barrier penetration.

-

Stereochemical Diversity: The introduction of substituents on the piperidine ring can create chiral centers, leading to stereoisomers with distinct pharmacological profiles. This allows for the development of highly selective and potent drugs with reduced off-target effects.

II. Key Therapeutic Targets of Piperidine Compounds

Piperidine derivatives have demonstrated remarkable efficacy against a broad spectrum of diseases by modulating the activity of a diverse array of biological targets. This section will explore the major classes of these targets, providing specific examples of piperidine-based compounds, their mechanisms of action, and relevant biological data.

A. Enzymes: The Catalytic Crossroads

Piperidine compounds have emerged as potent and selective inhibitors of several key enzymes implicated in a variety of diseases.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[4] Piperidine-based inhibitors are among the most successful drugs in this class.

-

Donepezil: A well-known piperidine derivative, Donepezil is a potent and selective inhibitor of AChE.[5] Its 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core structure is a testament to the power of the piperidine scaffold in designing effective central nervous system (CNS) drugs.[5]

-

Compound 21: This 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride is a highly potent AChE inhibitor with an IC50 of 0.56 nM and demonstrates an 18,000-fold selectivity for AChE over BuChE.[6][7]

| Compound | Target | IC50 | Selectivity (AChE/BuChE) | Reference |

| Donepezil (E2020) | AChE | 5.7 nM | 1250-fold | [5] |

| Compound 21 | AChE | 0.56 nM | 18,000-fold | [6][7] |

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[8][9]

Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test piperidine compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound at various concentrations by diluting the stock solution in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Prepare solutions of AChE, ATC, and DTNB in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the test compound solution (or vehicle control), and the AChE solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATC and DTNB solutions to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway, which is aberrantly activated in many cancers and inflammatory diseases.[7][10] Piperidine-based compounds have been developed as potent IKK inhibitors.

-

EF24: This synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one, directly inhibits IKK activity, leading to the suppression of NF-κB signaling.[10][11] It exhibits significantly greater potency than curcumin in inducing cancer cell death.[10][11]

-

Piperidinyl Aminopyrimidine Derivatives: A series of these compounds have been synthesized and shown to be selective IKK-2 inhibitors. Compound 17 from this series displayed the most potent and selective inhibitory activity against IKK-2 with an IC50 of 1.30 µM.[12]

Signaling Pathway: NF-κB

Caption: The NF-κB signaling pathway and the point of intervention by piperidine-based IKK inhibitors.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic syndrome and type 2 diabetes. Cell-based assays using LC/MS/MS or homogeneous time-resolved fluorescence (HTRF) are commonly used for screening inhibitors.[1][2]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of the endocannabinoid anandamide. Piperidine urea derivatives have been developed as potent and selective FAAH inhibitors for the treatment of pain and anxiety.[8][13]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases, respectively. Piperine, a naturally occurring piperidine alkaloid, and its synthetic derivatives have shown significant MAO inhibitory activity.[14][15][16]

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic enzyme that is overexpressed in several cancers. Piperidine-based compounds have been identified as potent and reversible LSD1 inhibitors.[17][18][19]

-

Phosphodiesterase-8 (PDE8): Inhibition of PDE8 is a potential therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's.

B. Receptors: The Cellular Gatekeepers

Piperidine derivatives are versatile modulators of a wide range of receptors, acting as both agonists and antagonists.

Sigma receptors are involved in a variety of cellular functions and are implicated in neurological disorders and cancer. Piperidine-based ligands have been developed with high affinity and selectivity for both σ1 and σ2 subtypes.[3][20][21][22]

-

Compound 1: This 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone is a potent σ1 receptor agonist with a Ki value of 3.2 nM.[3]

| Compound | Target | Ki (nM) | Functional Activity | Reference |

| Compound 1 | σ1 Receptor | 3.2 | Agonist | [3] |

| Haloperidol | σ1 Receptor | 2.5 | Antagonist | [3] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the sigma-1 receptor.[3][23][24][25]

Principle:

The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the sigma-1 receptor in a membrane preparation.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a reaction tube, combine the membrane preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters to remove any unbound radioligand.

-

-

Data Analysis:

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

CXCR4 is a key receptor involved in cancer metastasis and inflammation. Piperidine-based antagonists of CXCR4 have shown promise as therapeutic agents.[25][26]

-

ZINC72372983: This piperidine-amide derivative was identified through in silico screening and demonstrated potent CXCR4 inhibitory activity.[26]

The 5-HT2A receptor is a key target for antipsychotic and psychedelic drugs. Piperidine derivatives have been developed as both antagonists and agonists of this receptor.[4][27][28][29]

-

α7 Nicotinic Acetylcholine Receptor (nAChR): Modulators of this receptor are being investigated for the treatment of cognitive disorders and inflammation.

-

M3 Muscarinic Acetylcholine Receptor (M3R): Antagonists of this receptor are used to treat overactive bladder and chronic obstructive pulmonary disease.

C. Ion Channels: Regulators of Cellular Excitability

Piperidine compounds can modulate the activity of ion channels, which are crucial for neuronal signaling and muscle contraction.

-

Calcium Channels: Piperidine derivatives have been developed as calcium channel blockers for the treatment of hypertension.

-

Sodium Channels (Nav1.7): Selective blockers of the Nav1.7 sodium channel are being investigated as a novel class of analgesics for the treatment of chronic pain.

D. Protein-Protein Interactions: The Next Frontier

Disrupting pathological protein-protein interactions is a challenging but promising area of drug discovery. Piperidine scaffolds have been successfully employed to design inhibitors of these interactions.

-

HDM2-p53 Interaction: The interaction between HDM2 and the tumor suppressor p53 is a key target in oncology. Piperidine-based inhibitors have been designed to block this interaction, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.[23][30]

Signaling Pathway: PI3K/Akt

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer.

III. In Vivo Models for the Evaluation of Piperidine Compounds

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. A variety of animal models are used to evaluate the therapeutic potential of piperidine compounds.

-

Neurodegenerative Diseases:

-

Alzheimer's Disease: The streptozotocin (STZ)-induced model of dementia in rats is used to assess the effects of cholinesterase inhibitors on learning and memory.[4][30] The Morris water maze and passive avoidance tests are common behavioral assays used in this model.[4]

-

Parkinson's Disease: Models involving neurotoxins like MPTP are used to evaluate the neuroprotective effects of piperidine compounds.

-

-

Neuropathic Pain:

-

Cancer:

-

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of piperidine compounds.

-

Experimental Workflow: In Vivo Evaluation of Piperidine Compounds

Caption: A general workflow for the in vivo evaluation of piperidine compounds.

IV. Conclusion and Future Directions

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a versatile platform for the design of novel therapeutics against a wide range of diseases. The ever-expanding understanding of the molecular basis of disease is continuously revealing new and exciting therapeutic targets. The inherent "drug-like" properties of the piperidine ring, coupled with the power of modern medicinal chemistry techniques, will undoubtedly lead to the development of the next generation of piperidine-based drugs with improved efficacy, selectivity, and safety profiles. The future of piperidine-based drug discovery is bright, with ongoing research focused on exploring novel chemical space, developing multi-target ligands, and harnessing the power of computational chemistry to design more effective and safer medicines.

V. References

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia - PubMed. (2023-07-27). Retrieved from [Link]

-